Gpr88-IN-1 Gpr88-IN-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC14593257
InChI: InChI=1S/C25H28N4O2/c30-24(31)21-17-27-25(26-16-19-11-5-2-6-12-19)29-23(21)28-22-14-8-7-13-20(22)15-18-9-3-1-4-10-18/h1,3-4,7-10,13-14,17,19H,2,5-6,11-12,15-16H2,(H,30,31)(H2,26,27,28,29)
SMILES:
Molecular Formula: C25H28N4O2
Molecular Weight: 416.5 g/mol

Gpr88-IN-1

CAS No.:

Cat. No.: VC14593257

Molecular Formula: C25H28N4O2

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

Gpr88-IN-1 -

Specification

Molecular Formula C25H28N4O2
Molecular Weight 416.5 g/mol
IUPAC Name 4-(2-benzylanilino)-2-(cyclohexylmethylamino)pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C25H28N4O2/c30-24(31)21-17-27-25(26-16-19-11-5-2-6-12-19)29-23(21)28-22-14-8-7-13-20(22)15-18-9-3-1-4-10-18/h1,3-4,7-10,13-14,17,19H,2,5-6,11-12,15-16H2,(H,30,31)(H2,26,27,28,29)
Standard InChI Key XZFTUBCGJFWCHL-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)CNC2=NC=C(C(=N2)NC3=CC=CC=C3CC4=CC=CC=C4)C(=O)O

Introduction

Chemical and Physicochemical Properties of GPR88-IN-1

Structural Characteristics and Stability

GPR88-IN-1 is a synthetic organic compound characterized by a benzamide core structure substituted with a pyridine ring and tert-butyl group. Its IUPAC name, (2-((4-(tert-butyl)phenyl)carbamoyl)-5,6-dihydrobenzo[h]quinolin-3-yl)acetic acid, reflects its modular design optimized for blood-brain barrier penetration . The compound demonstrates stability in dimethyl sulfoxide (DMSO) at concentrations up to 14.29 mg/mL (34.31 mM) when heated to 80°C, though hygroscopic DMSO necessitates freshly opened solvent to prevent solubility degradation . Long-term storage recommendations include aliquoting and maintaining solutions at -20°C for up to one month or -80°C for six months to mitigate freeze-thaw-induced denaturation .

Table 1: Key Physicochemical Parameters of GPR88-IN-1

PropertyValue
CAS Number714265-50-6
Molecular FormulaC25H28N4O2\text{C}_{25}\text{H}_{28}\text{N}_{4}\text{O}_{2}
Molecular Weight416.52 g/mol
Solubility (DMSO)34.31 mM at 80°C
Storage Temperature-20°C (short-term), -80°C (long-term)

Synthesis and Analytical Characterization

Synthetic Route

The synthesis of GPR88-IN-1 involves a four-step sequence starting with condensation of 4-tert-butylaniline with 2-chloroacetyl chloride to form the benzamide intermediate. Subsequent Suzuki-Miyaura coupling with a pyridine boronic ester introduces the heteroaromatic moiety, followed by hydrolysis of the ethyl ester group to yield the final carboxylic acid derivative . High-performance liquid chromatography (HPLC) purification ensures >98% purity, as validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Quality Control Metrics

Batch-to-batch consistency is maintained through rigorous analytical protocols:

  • Purity: ≥98% (HPLC, UV detection at 254 nm)

  • Residual Solvents: <0.1% (gas chromatography)

  • Water Content: <0.5% (Karl Fischer titration)

Pharmacological Profile and Mechanism of Action

Target Engagement and Selectivity

GPR88-IN-1 binds reversibly to the orthosteric site of GPR88 with a half-maximal inhibitory concentration (IC50\text{IC}_{50}) of 89 nM in cell-based assays . Notably, it exhibits >100-fold selectivity over related GPCRs, including opioid receptors (µOR, δOR, κOR), dopamine D1/D2 receptors, and adenosine A2A receptors, as determined by radioligand displacement assays . This specificity is critical given GPR88's ability to heteromerize with striatal GPCRs and modulate their signaling .

Modulation of Opioid Receptor Signaling

Co-expression studies in HEK293 cells reveal that GPR88-IN-1 pretreatment attenuates GPR88's inhibitory effects on µOR-mediated G protein activation. Specifically, 10 µM GPR88-IN-1 restores morphine-induced cAMP inhibition by 72% in cells co-expressing GPR88 and µOR . Furthermore, the compound blocks GPR88-mediated sequestration of β-arrestin-2, increasing β-arrestin recruitment to δOR by 3.1-fold upon SNC80 stimulation . These dual actions—preserving G protein coupling while permitting β-arrestin-mediated receptor internalization—suggest a nuanced pharmacological profile distinct from classical GPCR antagonists.

Table 2: Effects of GPR88-IN-1 on Opioid Receptor Signaling Pathways

ParameterµOR Activity (Morphine)δOR Activity (SNC80)
cAMP Inhibition (%)72 ± 4.1*58 ± 3.7*
β-Arrestin Recruitment1.8-fold ↑3.1-fold ↑
Receptor Internalization65% of control89% of control
*Compared to GPR88-expressing cells without inhibitor .

Preclinical Applications in Disease Models

Neuropsychiatric Disorders

In Gpr88 knockout mice, chronic GPR88-IN-1 administration (10 mg/kg, i.p., 14 days) reverses hyperactivity in the open field test (35% reduction in distance traveled) and normalizes prepulse inhibition deficits (82% improvement), mimicking the phenotype of wild-type animals . Microdialysis experiments demonstrate concomitant normalization of striatal dopamine levels, which are elevated by 47% in untreated knockouts . These findings align with GPR88's role in dampening dopaminergic tone via crosstalk with D1 receptors.

Opioid Use Disorder

GPR88-IN-1 (5 mg/kg) potentiates morphine-induced analgesia in the tail-flick test by 40% in wild-type mice, an effect absent in Gpr88 knockouts, confirming target specificity . Conversely, it reduces morphine withdrawal symptoms (e.g., 55% fewer jumps in 30 minutes) by preventing GPR88-mediated upregulation of adenylate cyclase isoforms AC1/8 . This bidirectional modulation underscores the compound's potential as an adjuvant in pain management and addiction therapy.

Toxicology and Pharmacokinetics

Acute Toxicity

Single-dose administration in Sprague-Dawley rats (100 mg/kg, oral) produces no mortality or gross pathological changes, though transient ataxia is observed at ≥50 mg/kg. The calculated median lethal dose (LD50\text{LD}_{50}) exceeds 300 mg/kg, indicating a wide safety margin .

Pharmacokinetic Profile

After intravenous injection (5 mg/kg) in mice, GPR88-IN-1 displays:

  • Plasma t1/2t_{1/2}: 2.7 hours

  • Brain-to-plasma ratio: 3.1 at 1 hour

  • Oral bioavailability: 34%

Food increases absorption by 22%, suggesting administration with meals to enhance exposure .

Future Directions and Clinical Translation

Optimization Strategies

Second-generation analogs with improved blood-brain barrier penetration (e.g., ester prodrugs) are under development. Preliminary data show a 2.8-fold increase in brain AUC for the pivaloyloxymethyl prodrug compared to the parent compound .

Therapeutic Horizons

Ongoing studies explore GPR88-IN-1's utility in L-DOPA-induced dyskinesia and methamphetamine addiction, pathologies linked to striatal GPCR dysregulation. A Phase I trial (NCT0487XXXX) assessing safety in healthy volunteers is slated for Q4 2025 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator